molecular formula C16H15N3O B1203055 N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine CAS No. 103141-09-9

N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine

Cat. No. B1203055
Key on ui cas rn: 103141-09-9
M. Wt: 265.31 g/mol
InChI Key: WKLGNFJHVJIZPK-UHFFFAOYSA-N
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Patent
US04810719

Procedure details

A solution of 5-chloro-N-(4-methoxyphenyl)-1-phenyl -1H-pyrazol-3-amine (0.2 g) in ethanol (10 ml) and triethylamine (0.2 g) was reduced at atmospheric pressure of hydrogen over 10% palladium/charcoal (0.2 g), with stirring, over 3 hours. The solution was filtered and evaporated to leave the title compound as a colourless solid, mp 96°-98°, the NMR and mass spectra of which were identical to those for the title compound of Example 2.
Name
5-chloro-N-(4-methoxyphenyl)-1-phenyl -1H-pyrazol-3-amine
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0.2 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([NH:13][C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)[CH:3]=1.C(N(CC)CC)C.[H][H]>C(O)C.[Pd]>[CH3:21][O:20][C:17]1[CH:16]=[CH:15][C:14]([NH:13][C:4]2[CH:3]=[CH:2][N:6]([C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=3)[N:5]=2)=[CH:19][CH:18]=1

Inputs

Step One
Name
5-chloro-N-(4-methoxyphenyl)-1-phenyl -1H-pyrazol-3-amine
Quantity
0.2 g
Type
reactant
Smiles
ClC1=CC(=NN1C1=CC=CC=C1)NC1=CC=C(C=C1)OC
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
with stirring, over 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC1=NN(C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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